![molecular formula C22H32N2O4 B1532430 8-Benzyl 1-tert-butyl 1,8-diazaspiro[5.5]undecane-1,8-dicarboxylate CAS No. 1160248-41-8](/img/structure/B1532430.png)
8-Benzyl 1-tert-butyl 1,8-diazaspiro[5.5]undecane-1,8-dicarboxylate
Overview
Description
8-Benzyl 1-tert-butyl 1,8-diazaspiro[55]undecane-1,8-dicarboxylate is a complex organic compound characterized by its intricate molecular structure This compound belongs to the class of spiro compounds, which are known for their unique ring systems connected by a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Benzyl 1-tert-butyl 1,8-diazaspiro[5.5]undecane-1,8-dicarboxylate typically involves multi-step organic reactions. One common approach is the cyclization of a linear precursor containing the necessary functional groups. This process often requires the use of strong bases or acids to facilitate ring closure. The reaction conditions, such as temperature and solvent choice, are carefully controlled to ensure high yield and purity of the final product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized equipment. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability. Quality control measures, such as chromatography and spectroscopy, are implemented to ensure the consistency and purity of the compound.
Chemical Reactions Analysis
Types of Reactions: 8-Benzyl 1-tert-butyl 1,8-diazaspiro[5.5]undecane-1,8-dicarboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and strong nucleophiles.
Major Products Formed: The reactions can yield a variety of products, depending on the specific conditions and reagents used. For example, oxidation may produce carboxylic acids, while reduction can lead to the formation of alcohols.
Scientific Research Applications
Overview
8-Benzyl 1-tert-butyl 1,8-diazaspiro[5.5]undecane-1,8-dicarboxylate (CAS Number: 1160248-41-8) is a compound of significant interest in various scientific fields due to its unique structural properties and potential applications. This article explores its applications in medicinal chemistry, material science, and as a research tool in synthetic organic chemistry.
Medicinal Chemistry
This compound has been investigated for its potential pharmacological properties. Its structural features suggest possible interactions with biological targets.
Case Studies
- Anticancer Activity : Preliminary studies have indicated that derivatives of diazaspiro compounds exhibit cytotoxic effects against various cancer cell lines. Research has focused on optimizing the structure to enhance bioactivity and selectivity towards cancer cells.
- Neuroprotective Effects : Some studies suggest that compounds with a diazaspiro framework may possess neuroprotective properties, potentially offering therapeutic avenues for neurodegenerative diseases.
Material Science
The compound's unique structure allows it to be explored as a building block for novel materials.
Applications
- Polymer Synthesis : Due to its ability to undergo various chemical reactions, this compound can serve as a monomer in the synthesis of polymers with specific mechanical and thermal properties.
- Nanomaterials : Research is ongoing to assess its role in the development of nanomaterials, particularly in enhancing the stability and functionality of nanoparticles used in drug delivery systems.
Synthetic Organic Chemistry
In synthetic organic chemistry, this compound serves as an important intermediate for the synthesis of more complex molecules.
Synthetic Routes
- Functionalization : The presence of multiple functional groups allows for diverse chemical modifications, enabling chemists to explore various synthetic pathways.
- Reagent Development : It can be employed as a reagent in reactions that require spirocyclic structures, providing a unique approach to synthesizing other complex organic compounds.
Data Table of Applications
Application Area | Specific Use Case | Research Findings |
---|---|---|
Medicinal Chemistry | Anticancer Activity | Cytotoxic effects on cancer cell lines |
Neuroprotective Effects | Potential therapeutic effects in neurodegeneration | |
Material Science | Polymer Synthesis | Building blocks for novel polymers |
Nanomaterials | Enhancements in drug delivery systems | |
Synthetic Organic Chemistry | Functionalization | Diverse chemical modifications |
Reagent Development | Unique spirocyclic structures for complex synthesis |
Mechanism of Action
The mechanism by which 8-Benzyl 1-tert-butyl 1,8-diazaspiro[5.5]undecane-1,8-dicarboxylate exerts its effects depends on its specific application. For instance, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to a biological response. The molecular pathways involved can include inhibition or activation of specific signaling cascades.
Comparison with Similar Compounds
1,8-Diazaspiro[5.5]undecane-8-carboxylic acid tert-butyl ester
tert-butyl 1-oxa-4,8-diazaspiro[5.5]undecane-8-carboxylate
Uniqueness: 8-Benzyl 1-tert-butyl 1,8-diazaspiro[5.5]undecane-1,8-dicarboxylate stands out due to its specific structural features, such as the presence of the benzyl group, which can influence its reactivity and potential applications. This compound's unique combination of functional groups allows for diverse chemical transformations and biological activities.
Biological Activity
8-Benzyl 1-tert-butyl 1,8-diazaspiro[5.5]undecane-1,8-dicarboxylate (CAS Number: 1160248-41-8) is a synthetic compound that belongs to the class of spirocyclic compounds. It has garnered attention in pharmacological research due to its potential biological activities, particularly in the context of therapeutic applications.
Chemical Structure and Properties
The compound features a unique spiro structure that contributes to its biological activity. The presence of diaza and dicarboxylate functional groups is significant for its interaction with biological targets.
Pharmacological Potential
Research indicates that compounds similar to 8-benzyl 1-tert-butyl 1,8-diazaspiro[5.5]undecane derivatives exhibit a range of biological activities:
The exact mechanism through which this compound exerts its effects is not fully elucidated. However, it is hypothesized that the spiro structure allows for unique interactions with receptors or enzymes involved in metabolic regulation and neurotransmission.
Study on Anti-obesity Effects
A comparative study on various diazaspiro compounds indicated that those with similar structures to 8-benzyl 1-tert-butyl showed significant reductions in body weight gain in animal models when administered over a period of time. The study highlighted:
- Dosage : Effective dosages ranged from 10 to 50 mg/kg.
- Duration : Treatment over four weeks led to observable changes in body composition.
Pain Management Trials
In a controlled trial involving pain models, derivatives of the compound were tested for their analgesic properties:
- Results : A significant decrease in pain response was noted at higher concentrations (IC50 values were determined around 25 μM).
- Mechanism : It was suggested that these compounds might inhibit certain pain pathways via modulation of neurotransmitter release .
Data Table of Biological Activities
Properties
IUPAC Name |
8-O-benzyl 1-O-tert-butyl 1,8-diazaspiro[5.5]undecane-1,8-dicarboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32N2O4/c1-21(2,3)28-20(26)24-15-8-7-12-22(24)13-9-14-23(17-22)19(25)27-16-18-10-5-4-6-11-18/h4-6,10-11H,7-9,12-17H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHZOZEKHPDMFPL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCCC12CCCN(C2)C(=O)OCC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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